Welcome to the BenchChem Online Store!
molecular formula C20H14O3 B8694063 1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone CAS No. 61639-35-8

1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone

Cat. No. B8694063
M. Wt: 302.3 g/mol
InChI Key: VHGNXOKRNMMUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03985896

Procedure details

A mixture of 13.8 g. (0.044 mol.) of 3-acetyl-2-(4-methoxynaphthyl)benzofuran and 100 g. of pyridine hydrochloride was heated at 185° for 4.5 hours. The hot reaction mixture was poured into an ice-dilute hydrochloric acid mixture and the aqueous solution was extracted with ether. The extract was dried (MgSO4) and evaporated to give 3-acetyl-2-(4-hydroxynaphthyl)benzofuran, m.p. 212°-216°.
Quantity
0.044 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][C:5]=1[C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([O:23]C)=[CH:15][CH:14]=1)(=[O:3])[CH3:2].Cl.N1C=CC=CC=1>>[C:1]([C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][C:5]=1[C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([OH:23])=[CH:15][CH:14]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.044 mol
Type
reactant
Smiles
C(C)(=O)C1=C(OC2=C1C=CC=C2)C2=CC=C(C1=CC=CC=C21)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 13.8 g
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(OC2=C1C=CC=C2)C2=CC=C(C1=CC=CC=C21)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.